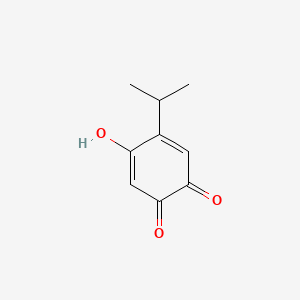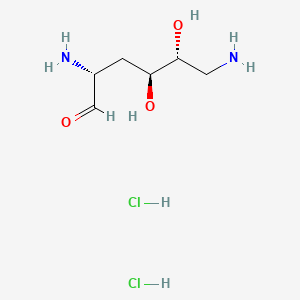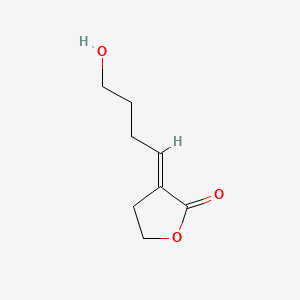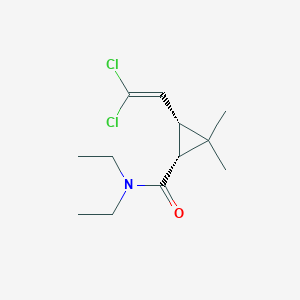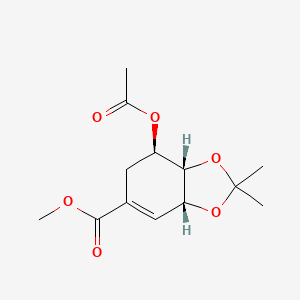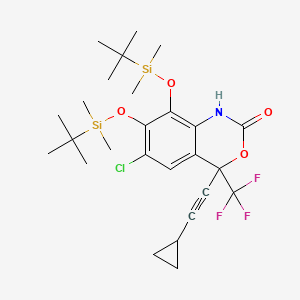
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) is a chemical compound that serves as an intermediate in the synthesis of rac-7,8 Dihydroxy Efavirenz, a metabolite of (S)-Efavirenz. (S)-Efavirenz is a nonnucleoside HIV-1 reverse transcriptase inhibitor, widely used in the treatment of HIV/AIDS.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction typically requires the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds efficiently at room temperature, resulting in high yields of the silylated product .
Industrial Production Methods
Industrial production of this compound) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as chromatography to remove any impurities.
化学反応の分析
Types of Reactions
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride) can be used to replace silyl groups.
Major Products
The major products formed from these reactions include various silyl ethers, alcohols, ketones, and aldehydes, depending on the reaction conditions and reagents used .
科学的研究の応用
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the protection of hydroxyl groups during multi-step syntheses.
Biology: The compound is studied for its role in the metabolism of Efavirenz and its potential effects on biological systems.
Medicine: Research focuses on its potential use in developing new HIV treatments and understanding the pharmacokinetics of Efavirenz.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) involves its role as an intermediate in the synthesis of Efavirenz metabolites. Efavirenz exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1, preventing the replication of the virus. The silylation of hydroxyl groups protects them during chemical reactions, allowing for the selective synthesis of desired products.
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for silylation of hydroxyl groups.
3-(tert-Butyldimethylsiloxy)propionaldehyde: Another silylated compound used in organic synthesis.
{8-[(tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid: Used in the synthesis of boronic acid derivatives.
Uniqueness
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) is unique due to its specific role in the synthesis of Efavirenz metabolites, which are crucial for HIV treatment. Its stability and reactivity make it an essential intermediate in pharmaceutical synthesis.
特性
分子式 |
C26H37ClF3NO4Si2 |
|---|---|
分子量 |
576.2 g/mol |
IUPAC名 |
7,8-bis[[tert-butyl(dimethyl)silyl]oxy]-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C26H37ClF3NO4Si2/c1-23(2,3)36(7,8)34-20-18(27)15-17-19(21(20)35-37(9,10)24(4,5)6)31-22(32)33-25(17,26(28,29)30)14-13-16-11-12-16/h15-16H,11-12H2,1-10H3,(H,31,32) |
InChIキー |
PGUZLXRFHGUCHI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C2C(=C1O[Si](C)(C)C(C)(C)C)NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




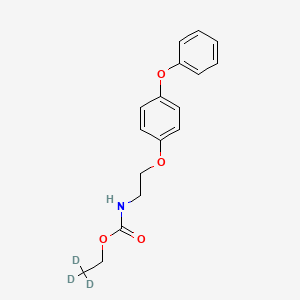
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)
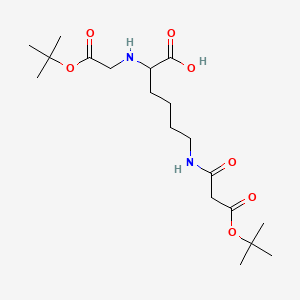
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)

